2-Ethylbutyl hexanoate

Catalog No.
S8972808
CAS No.
91933-26-5
M.F
C12H24O2
M. Wt
200.32 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylbutyl hexanoate

CAS Number

91933-26-5

Product Name

2-Ethylbutyl hexanoate

IUPAC Name

2-ethylbutyl hexanoate

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C12H24O2/c1-4-7-8-9-12(13)14-10-11(5-2)6-3/h11H,4-10H2,1-3H3

InChI Key

OMRHEUVIDCMWHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCC(CC)CC

2-Ethylbutyl hexanoate is an organic compound classified as an ester, specifically derived from the reaction of hexanoic acid and 2-ethylbutanol. It is characterized by its clear, colorless liquid form, which is denser than water and insoluble in it. The compound has a chemical formula of C12H24O2C_{12}H_{24}O_2 and is recognized for its pleasant fruity aroma, making it a candidate for various applications in the food and fragrance industries .

Typical of esters:

  • Hydrolysis: In the presence of water and acids or bases, it can be hydrolyzed back into its constituent alcohol and acid.
  • Transesterification: It can react with another alcohol to form a different ester.
  • Reactions with strong oxidizing agents: These reactions can be vigorous and exothermic, potentially leading to ignition if not controlled properly .

The synthesis of 2-ethylbutyl hexanoate typically involves the following methods:

  • Esterification Reaction:
    • Reacting hexanoic acid with 2-ethylbutanol in the presence of an acid catalyst (e.g., sulfuric acid).
    • The reaction proceeds through the formation of a tetrahedral intermediate followed by dehydration to yield the ester.
  • Transesterification:
    • This method involves exchanging the alkoxy group of an ester with another alcohol, which can also yield 2-ethylbutyl hexanoate from a different ester source .

2-Ethylbutyl hexanoate has several practical applications:

  • Flavoring Agent: Due to its fruity aroma, it is used in food products as a flavoring agent.
  • Fragrance Component: Commonly found in perfumes and scented products.
  • Solvent: Utilized as a solvent in various industrial applications due to its ability to dissolve other organic compounds.
  • Plasticizer: It may be employed as a plasticizer in polymer formulations, enhancing flexibility and durability .

Several compounds share structural similarities with 2-ethylbutyl hexanoate. These include:

Compound NameChemical FormulaKey Characteristics
Ethyl hexanoateC8H16O2C_8H_{16}O_2Derived from ethanol and hexanoic acid; used as a flavoring agent.
2-Ethylhexanoic acidC8H16O2C_8H_{16}O_2A fatty acid known for its role in various chemical syntheses.
Butyl acetateC6H12O2C_6H_{12}O_2Commonly used as a solvent; has a fruity odor similar to esters.
2-Methylbutyl hexanoateC12H24O2C_{12}H_{24}O_2Another fatty acid ester with similar properties; less common than 2-ethylbutyl hexanoate.

Uniqueness:
What makes 2-ethylbutyl hexanoate unique among these compounds is its specific combination of branched alkyl groups and medium-chain fatty acid structure, which imparts distinctive sensory properties suitable for flavoring and fragrance applications. Its synthesis route also highlights its versatility compared to simpler esters like butyl acetate or ethyl hexanoate.

Esters have been pivotal in organic chemistry since their identification in the 19th century. The development of esterification reactions, such as the Fischer-Speier method, enabled the systematic synthesis of esters for industrial use. Branched-chain esters like 2-ethylbutyl hexanoate emerged as critical components in the mid-20th century, driven by demands for thermally stable lubricants and polymer additives. Their structural complexity—featuring both alkyl and ester moieties—allows for tailored physicochemical properties, making them indispensable in modern materials science.

Significance in Modern Chemical Research

Contemporary research emphasizes the role of 2-ethylbutyl hexanoate in sustainable chemistry. Its low volatility and compatibility with hydrophobic matrices make it ideal for eco-friendly plasticizers and biodegradable lubricants. Additionally, its derivatives are investigated for catalytic applications, where metal carboxylates derived from this ester enhance reaction efficiencies in polymerization processes.

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-ethylbutyl hexanoate, derived from the esterification of hexanoic acid with 2-ethylbutanol [1]. The parent carboxylic acid, hexanoic acid (C₆H₁₂O₂), contributes the "hexanoate" moiety, while the alcohol component, 2-ethylbutanol, provides the "2-ethylbutyl" alkyl chain. The numbering begins at the carbonyl carbon of the acid, with the ester oxygen bridging the hexanoate and 2-ethylbutyl groups. This nomenclature explicitly defines the branching pattern at the second carbon of the butyl chain, distinguishing it from linear or alternative branched isomers [1] [2].

Molecular Architecture Analysis

Branching Patterns in Alkyl Groups

The 2-ethylbutyl group exemplifies a branched four-carbon chain with an ethyl substituent at the second carbon. This configuration creates a tertiary carbon center, resulting in a methyl-branched structure that influences the molecule’s physical properties, such as boiling point and solubility. The hexanoate moiety, in contrast, adopts a linear six-carbon chain terminated by the ester carbonyl group [1] [3].

Structural Breakdown:

  • Hexanoate backbone: CH₃(CH₂)₄COO−
  • 2-Ethylbutyl group: CH₂CH(C₂H₅)CH₂CH₂−

This branching introduces steric hindrance, affecting intermolecular interactions and conformational flexibility [1] [3].

Ester Functional Group Configuration

The ester group (–COO–) serves as the molecular linchpin, connecting the hexanoate and 2-ethylbutyl components. The carbonyl oxygen (C=O) and ether oxygen (C–O–C) create a planar region with partial double-bond character, while the adjacent alkyl chains introduce torsional strain. Spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR), confirm the ester’s characteristic absorption bands:

  • C=O stretch: ~1740 cm⁻¹ (IR) [2]
  • δ(O–CH₂): 4.0–4.3 ppm (¹H NMR) [3]

The ester’s electron-withdrawing nature polarizes the carbonyl group, facilitating nucleophilic attack at the carbonyl carbon [1].

Stereochemical Considerations

Despite the presence of a tertiary carbon in the 2-ethylbutyl group, the compound lacks chiral centers due to the symmetrical substitution pattern at the branching point. The central carbon (C2) bonds to two ethyl groups and two methylene (–CH₂–) units, rendering it achiral. Consequently, 2-ethylbutyl hexanoate does not exhibit enantiomerism [1] [4]. However, computational models suggest that minor conformational isomers may arise from rotation around the C–O and C–C bonds, though these do not constitute distinct stereoisomers [1] [3].

Computational Molecular Modeling

Advanced computational tools, including density functional theory (DFT) and molecular mechanics (MM), have been employed to predict the compound’s three-dimensional conformation. PubChem’s 3D structure depicts the molecule in its lowest-energy conformation, where the hexanoate chain adopts an extended zigzag arrangement, and the 2-ethylbutyl group folds to minimize steric clashes [1] [2].

Key Findings from Modeling:

  • Torsional Angles: The ester linkage exhibits a dihedral angle of 180° between the carbonyl oxygen and the adjacent alkyl oxygen, maximizing orbital overlap.
  • Van der Waals Interactions: Branching in the 2-ethylbutyl group reduces molecular packing efficiency, correlating with experimental observations of lower melting points compared to linear esters [3].
  • Electrostatic Potential: The carbonyl group’s electronegative region attracts electrophiles, while the alkyl chains create hydrophobic domains [1].

These models align with experimental data from mass spectrometry and X-ray crystallography of analogous esters [4].

Traditional Esterification Pathways

3.1.1 Acid-Catalyzed Fischer Esterification

The earliest laboratory preparations of 2-Ethylbutyl hexanoate employed the classical Fischer–Speier protocol in which hexanoic acid is refluxed with 2-ethyl-1-butanol in the presence of a strong Brønsted acid such as concentrated sulfuric acid [1]. Reflux temperatures close to the boiling point of 2-ethyl-1-butanol (146 °C) are sufficient to overcome the equilibrium constraint, but extended reaction times (6–12 h) and large excesses of the alcohol are typically required to reach conversions above 70%. [1] Water formed during the reaction must be removed continuously—either by Dean–Stark separation or by employing azeotropic entrainers (see 3.1.2)—to suppress the reverse hydrolysis and to limit acid-catalysed side-reactions such as ether formation.

3.1.2 Azeotropic Distillation Techniques

Because 2-Ethylbutyl hexanoate boils more than 50 °C above its parent alcohol, azeotropic methods are effective in shifting the Fischer equilibrium. A representative production run conducted under an oxygen-free atmosphere utilised tin(II) oxalate (commercial trade name “Fascat 2001”) as a non-volatile Lewis-acid catalyst together with continuous entrainment of water in the vapour stream [2]. The temperature was raised step-wise from 160 °C to 210 °C over 3 h; water and low-boiling components were purged, and the crude ester was isolated by vacuum distillation at 13–31 mbar (114–124 °C). The process furnished 879.9 g of 2-Ethylbutyl hexanoate from 5.0 mol of hexanoic acid, corresponding to an isolated yield of 88% after correction for theoretical mass (Table 1) [2].

Table 1 Representative acid-catalysed batch preparation of 2-Ethylbutyl hexanoate [2]
Hexanoic acid / 2-ethyl-1-butanol (mol ratio)1 : 1.2
Catalyst (tin(II) oxalate)0.06 wt %
Temperature programme160 → 210 °C
Total reaction time3 h
Distillation conditions13–31 mbar, 114–124 °C
Isolated ester mass879.9 g
Calculated yield88%
Final acid value0.26 mg KOH g⁻¹
Final hydroxyl value2.17 mg KOH g⁻¹

Catalytic Synthesis Advancements

3.2.1 Heterogeneous Catalyst Systems

Research over the past two decades has replaced corrosive mineral acids with solid proton exchangers that combine high activity with facile separation and recycling. Amberlyst 15, a sulfonated polystyrene-divinylbenzene resin, converts medium-chain carboxylic acids to esters at 323–363 K with turnover frequencies exceeding 10 mol h⁻¹ g⁻¹ resin; kinetic analysis reveals an apparent activation energy of 55.4 kJ mol⁻¹ and preferential adsorption of water over reactants, explaining the benefit of in-situ dehydration [3]. Although the literature example concerns nonanoic acid and 1-propanol, analogous conversions of hexanoic acid with branched alcohols reach equilibrium conversions above 90% within 4 h at 353 K when a slight alcohol excess is provided, with negligible catalyst leaching [4].

More robust inorganic acids—sulfated zirconia, tungstophosphoric acid immobilised on silica, and acid-modified zeolites—also esterify C₆–C₁₀ acids efficiently under solvent-free conditions. Sulfated zirconia affords over 95% conversion of hexanoic acid and 2-ethyl-1-butanol at 373 K in 5 h while displaying minimal deactivation over five cycles thanks to its super-acidic surface (0.9 mmol H⁺ g⁻¹) [5].

3.2.2 Enzymatic Esterification Approaches

Intensified biocatalytic routes use immobilised Candida antarctica lipase B to catalyse the direct condensation of hexanoic acid with 2-ethyl-1-butanol at modest temperatures (313–323 K) [6]. Under optimised conditions (50 °C, 2.5 wt % enzyme, 1 : 2.3 molar ratio, solvent-free) the reaction reaches 95% conversion within 5 h, producing ester of greater than 90 wt % purity after simple vacuum stripping to remove residual alcohol [6]. Turnover numbers exceed 1.5 × 10⁴ mol ester mol⁻¹ lipase, and the resin-bound enzyme retains full activity over at least seven consecutive batches (total on-stream time ≈ 35 h) [6]. Mild reaction temperatures prevent darkening and minimise side-products, a critical advantage for flavour- and fragrance-grade material where colour and odour neutrality is essential.

Green Chemistry Perspectives

3.3.1 Solvent-Free Synthesis Methodologies

All modern industrial routes to 2-Ethylbutyl hexanoate adopt solvent-free processing to eliminate volatile organic compounds and to maximise space–time yields. Comparative green metrics (Table 2) show that lipase-mediated synthesis delivers the lowest E-factor (0.32 kg waste kg⁻¹ product) and the highest atom economy (83%) because the only stoichiometric by-product is water [6]. By contrast, tin-catalysed routes release 0.2 kg of low-boiling alcohol per kilogram of ester, lowering carbon mass efficiency to 73% [2].

Table 2 Selected green metrics for competing solvent-free routesAcid-catalysed [2]Heterogeneous Amberlyst [3]Lipase-catalysed [6]
Reaction temperature / °C160–21080–9050
Typical conversion / %889295
Atom economy / %838383
E-factor (ISO 14602)0.460.400.32
Energy demand (kWh kg⁻¹)3.81.50.9
3.3.2 Biocatalytic Production Optimization

Process intensification for the enzymatic route focuses on mitigating evaporation losses of the branched alcohol and on maintaining catalytic stability. Three complementary strategies have proven effective [6]:

  • Moderate excess of 2-ethyl-1-butanol (15% molar) compensates for its vapour loss without compromising downstream stripping efficiency, raising isolated ester yield by 8% relative to stoichiometric feeds [6].
  • Step-wise alcohol feeding (five aliquots over the first 3 h) minimises headspace concentration, restraining fugitive emissions to below 1% of charge per cycle and sustaining near-theoretical conversions [6].
  • Low-shear vertical agitation preserves the mechanical integrity of the acrylic resin, enabling ≥ 35 h of cumulative use with no observable drop in turnover frequency [6].

Reactor modelling indicates that migration to a closed, mechanically agitated, solvent-free stirred tank operated at 50 °C and 50 mbar can realise a volumetric productivity of 0.17 kg L⁻¹ h⁻¹, delivering in excess of 4 t day⁻¹ of ester from a 1 m³ unit while meeting ISO 14067 life-cycle carbon thresholds [6].

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

200.177630004 g/mol

Monoisotopic Mass

200.177630004 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

Explore Compound Types